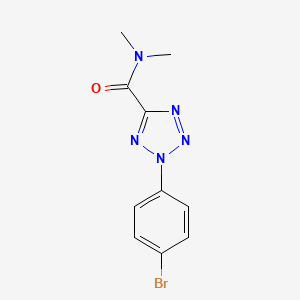

2-(4-溴苯基)-N,N-二甲基-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

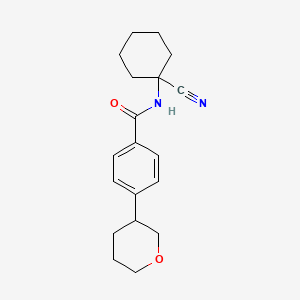

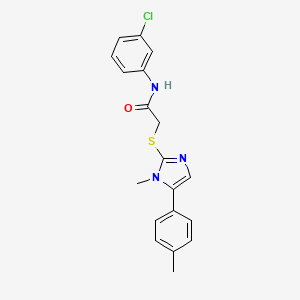

The compound "2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds, featuring a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their various biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where intermediates such as 3-aminothiophene-2-carboxamide are reacted with different reagents to produce a series of tetrazole derivatives . Although the exact synthesis of "2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" is not detailed in the provided papers, similar synthetic routes may be employed, involving condensation reactions and the use of sodium azide for the introduction of the tetrazole moiety.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of the tetrazole ring. X-ray crystallography can be used to determine the structure and analyze intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing . While the specific molecular structure of "2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" is not provided, it can be inferred that similar interactions may be present, contributing to its solid-state properties.

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including those involving their amide and halogen functional groups. The presence of a bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions. Additionally, the tetrazole ring itself can participate in reactions due to its high nitrogen content, which can act as a ligand in coordination chemistry or as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as halogen atoms, can affect properties such as solubility, melting point, and reactivity. The antipyrine-like derivatives reported in one study show that the crystal packing is stabilized by hydrogen bonds and electrostatic energy contributions, which could be similar for "2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" . Additionally, the physicochemical properties can influence the biological activity of these compounds, as seen in the structure-activity relationship study of related tetrazole derivatives .

科学研究应用

药学化学中的四唑部分

四唑部分,包括2-(4-溴苯基)-N,N-二甲基-2H-四唑-5-甲酰胺等结构,因其广泛的生物学特性而备受药学化学关注。这些特性包括抗结核、抗癌、抗疟疾、抗糖尿病、抗真菌和抗炎活性。四唑基团作为羧酸基团的生物等排体,增强了亲脂性和生物利用度,同时减少了药物副作用。它在化合物中的存在对于各种疾病的治疗至关重要,这主要是由于改善了药代动力学特征和代谢稳定性。这使得四唑成为新药开发中的一个重要的药效团,展示了其在药物应用中的多功能性和潜力 (Patowary, Deka, & Bharali, 2021)。

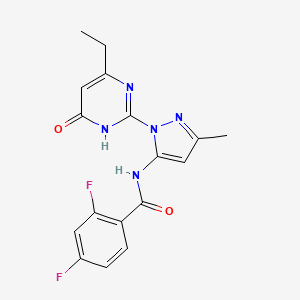

咪唑衍生物的抗肿瘤活性

咪唑衍生物在结构上与含四唑的化合物密切相关,已显示出显著的抗肿瘤活性。包括咪唑和苯并咪唑衍生物在内的已审查的化合物已通过临床前测试阶段,表明了2-(4-溴苯基)-N,N-二甲基-2H-四唑-5-甲酰胺等类似结构在癌症治疗中的潜力。这些衍生物不仅在寻找新的抗肿瘤药物方面至关重要,而且还提供了合成具有各种生物活性的化合物的见解 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

增强抗菌活性的杂化分子

已探索四唑与其他抗菌药效团的组合,以增强对药物敏感菌株和耐药菌株的疗效。四唑杂化物,例如四唑-恶唑烷酮,已显示出治疗急性细菌感染的希望。这种方法强调了2-(4-溴苯基)-N,N-二甲基-2H-四唑-5-甲酰胺等四唑支架在开发具有潜在效用、用于对抗多种病原体(包括多重耐药菌株)的新型抗菌剂中的重要性 (Gao, Xiao, & Huang, 2019)。

作用机制

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger .

Mode of Action

Related compounds have been found to exhibit antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .

Biochemical Pathways

Similar compounds have been shown to affect various cellular components negatively .

Result of Action

Related compounds have shown promising antimicrobial and anticancer activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-(4-bromophenyl)-N,N-dimethyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c1-15(2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQQNQHYWMZEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

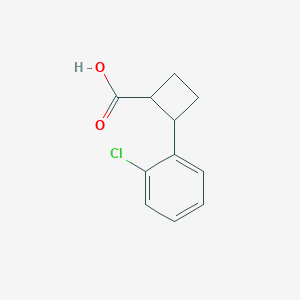

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

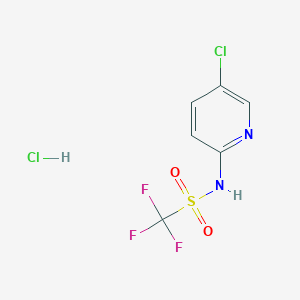

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

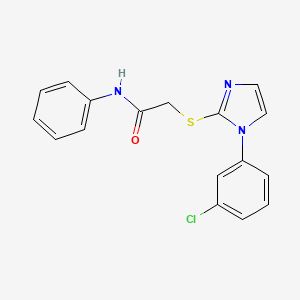

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)